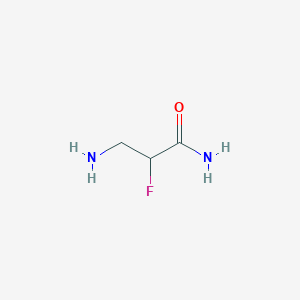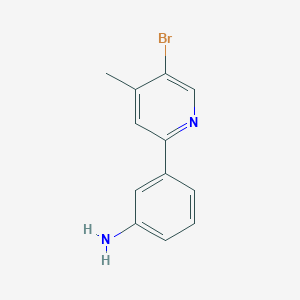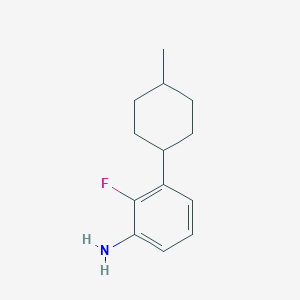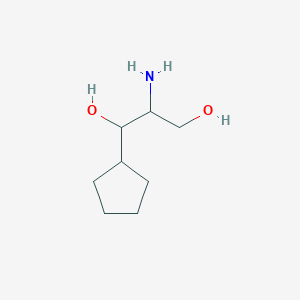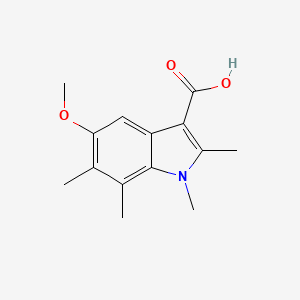
5-Methoxy-1,2,6,7-tetramethyl-1H-indole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-1,2,6,7-tetramethyl-1H-indole-3-carboxylic acid is an indole derivative. Indole derivatives are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology. This compound is part of a broader class of molecules known for their diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
The synthesis of 5-Methoxy-1,2,6,7-tetramethyl-1H-indole-3-carboxylic acid involves several steps. One common method includes the regioselective construction of the indole ring system followed by functional group modifications. For instance, the installation of the gramine side chain using N,N-dimethylmethylene ammonium chloride in acetic acid, followed by elimination of the tosyl masking group . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
5-Methoxy-1,2,6,7-tetramethyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-Methoxy-1,2,6,7-tetramethyl-1H-indole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-Methoxy-1,2,6,7-tetramethyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, modulating their activity. For instance, it has been shown to inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
5-Methoxy-1,2,6,7-tetramethyl-1H-indole-3-carboxylic acid can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
5-Methoxyindole-2-carboxylic acid: Known for its use in the preparation of anticancer agents and fluorescent probes.
Indole-5-carboxylic acid: Used in the synthesis of various pharmaceuticals and materials.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H17NO3 |
|---|---|
Molekulargewicht |
247.29 g/mol |
IUPAC-Name |
5-methoxy-1,2,6,7-tetramethylindole-3-carboxylic acid |
InChI |
InChI=1S/C14H17NO3/c1-7-8(2)13-10(6-11(7)18-5)12(14(16)17)9(3)15(13)4/h6H,1-5H3,(H,16,17) |
InChI-Schlüssel |
IGCXAFFWSUPRTH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C2C(=C(N(C2=C1C)C)C)C(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


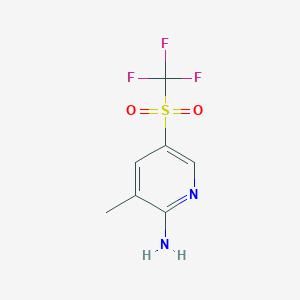
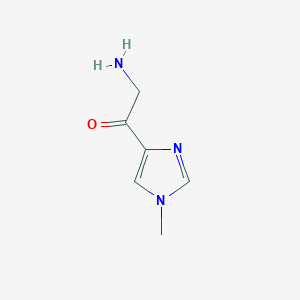
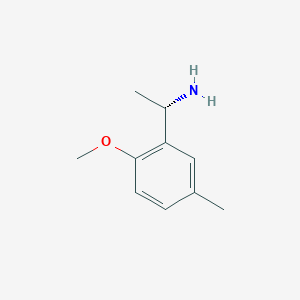
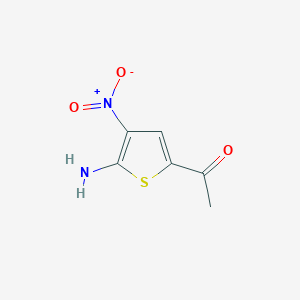
![[2-(1-Phenylethyl)-2-azabicyclo[2.2.1]heptan-3-yl]methanol](/img/structure/B13225013.png)

